molecular formula C26H28N2O2 B11640709 N,N'-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide

N,N'-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide

Cat. No.: B11640709
M. Wt: 400.5 g/mol
InChI Key: CZCKMEUMFABMGE-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two amide groups attached to a benzene ring, with each amide group further substituted with 2-ethyl-6-methylphenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an additive in materials to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-ethyl-6-methylphenyl)urea: Similar structure but with urea groups instead of amide groups.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar aromatic structure but different functional groups.

    Benzene, 1-methyl-4-(1-methylethenyl)-: Similar aromatic structure with different substituents.

Uniqueness

N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-N,4-N-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C26H28N2O2/c1-5-19-11-7-9-17(3)23(19)27-25(29)21-13-15-22(16-14-21)26(30)28-24-18(4)10-8-12-20(24)6-2/h7-16H,5-6H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

CZCKMEUMFABMGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3CC)C)C

Origin of Product

United States

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